
Silver(2+) bromide chloride (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver(2+) bromide chloride (1/1/1) is a chemical compound consisting of silver cations (Ag^2+), bromide anions (Br^-), and chloride anions (Cl^-) in a 1:1:1 ratio. This compound is known for its unique properties and applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Direct Combination: Silver(2+) bromide chloride can be synthesized by directly combining silver nitrate (AgNO3), hydrobromic acid (HBr), and hydrochloric acid (HCl) in an aqueous solution.
Precipitation Reaction: Mixing solutions containing silver ions (Ag^2+), bromide ions (Br^-), and chloride ions (Cl^-) results in the formation of silver(2+) bromide chloride as a precipitate.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches using large reactors where the reactants are mixed under controlled conditions to ensure consistent quality.
Continuous Process: Some industrial processes use a continuous flow system where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: Silver(2+) bromide chloride can undergo oxidation reactions where it loses electrons.
Reduction: Reduction reactions involve the gain of electrons by the compound.
Substitution: Substitution reactions occur when one of the halide ions (Br^- or Cl^-) is replaced by another ion.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Silver oxide (Ag2O) and other silver salts.
Reduction Products: Silver metal (Ag) and other reduced forms of silver.
Substitution Products: Compounds where bromide or chloride ions are replaced by other anions.
Aplicaciones Científicas De Investigación
Silver(2+) bromide chloride has several applications in scientific research:
Chemistry: Used in the study of precipitation reactions and solubility equilibria.
Biology: Employed in biological assays to detect the presence of specific ions.
Medicine: Utilized in medical imaging and diagnostic tests.
Industry: Applied in the production of photographic materials and other silver-based products.
Mecanismo De Acción
The mechanism by which silver(2+) bromide chloride exerts its effects involves the interaction of silver ions with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity through various pathways.
Comparación Con Compuestos Similares
Silver Bromide (AgBr): Used in photographic materials due to its photosensitivity.
Silver Chloride (AgCl): Employed in medical imaging and as a reagent in chemical reactions.
Silver Iodide (AgI): Utilized in cloud seeding and other industrial applications.
Uniqueness: Silver(2+) bromide chloride is unique in its combination of bromide and chloride ions, which provides it with distinct chemical properties and applications compared to other silver halides.
Propiedades
Número CAS |
202934-75-6 |
|---|---|
Fórmula molecular |
AgBrCl |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
bromo(chloro)silver |
InChI |
InChI=1S/Ag.BrH.ClH/h;2*1H/q+2;;/p-2 |
Clave InChI |
ZEUDGVUWMXAXEF-UHFFFAOYSA-L |
SMILES canónico |
Cl[Ag]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
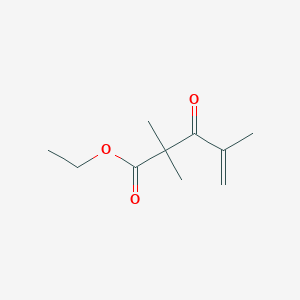
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
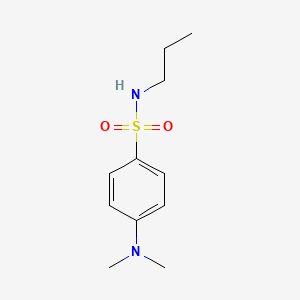

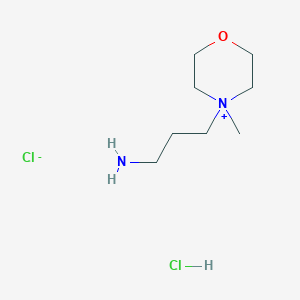
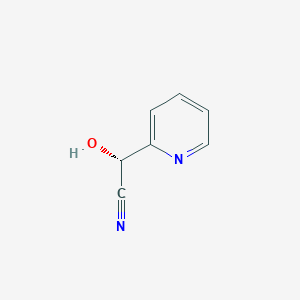
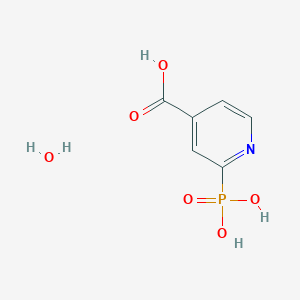
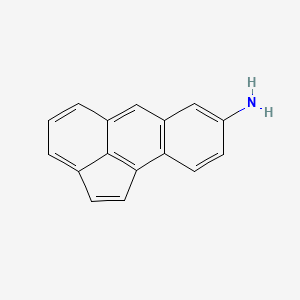
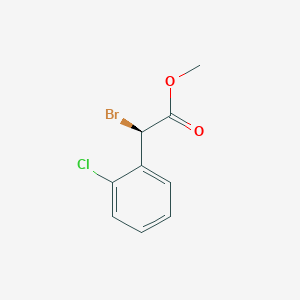
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)

![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
